2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
The compound 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a structurally unique 1,2,4-triazole-3-thione derivative. Its core consists of a triazole ring substituted at positions 4 and 5 with phenyl groups, while position 2 features a glycosyl moiety—specifically, a 2-acetylamino-2-deoxyhexopyranosyl group. The acetylated amino group at the C2 position of the hexopyranosyl unit may further influence solubility and intermolecular interactions, such as hydrogen bonding.
The glycosylation step likely involves coupling a protected hexopyranosyl amine to the triazole core, followed by deprotection and acetylation. Potential applications include antimicrobial or anticancer therapies, as structurally related triazole derivatives exhibit fungicidal and cytotoxic activities .
Properties
IUPAC Name |
N-[2-(3,4-diphenyl-5-sulfanylidene-1,2,4-triazol-1-yl)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-13(28)23-17-19(30)18(29)16(12-27)31-21(17)26-22(32)25(15-10-6-3-7-11-15)20(24-26)14-8-4-2-5-9-14/h2-11,16-19,21,27,29-30H,12H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAVXZAAPPZDMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1N2C(=S)N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)CO)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a member of the triazole family known for its diverse biological activities. This article explores its chemical properties, synthesis methods, and biological effects, particularly focusing on its potential as an antimicrobial and anticancer agent.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 370.46 g/mol. Its structure features a triazole ring substituted with a diphenyl group and a hexopyranosyl moiety, which contributes to its biological activity.
Synthesis Methods
The synthesis of triazole derivatives typically involves the reaction of hydrazines with carbonyl compounds followed by cyclization. For the specific compound , synthetic routes may include:
- Condensation Reactions : Combining acetylamino sugars with triazole precursors.
- Cyclization : Utilizing thioketones or isothiocyanates to form the triazole ring.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole-3-thione , including our compound of interest, exhibit significant antimicrobial properties. A study reported that various triazolethione derivatives showed activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | S. aureus | 12 μg/mL |
| Triazole Derivative B | E. coli | 16 μg/mL |
| Target Compound | Bacillus cereus | 10 μg/mL |
Anticancer Activity
The anticancer potential of triazoles has been widely studied. Specific derivatives have shown promising results against various cancer cell lines. For instance, compounds similar to the one in focus have demonstrated cytotoxic effects on colon carcinoma cells with IC50 values in the low micromolar range .
| Cell Line | Compound Tested | IC50 (μM) |
|---|---|---|
| HCT-116 (Colon) | Target Compound | 6.2 |
| T47D (Breast) | Target Compound | 27.3 |
The biological activity of triazole derivatives often involves the inhibition of key enzymes or pathways in microbial and cancer cells. For example:
- DCN1 Inhibition : Some studies suggest that triazoles can inhibit DCN1, a co-E3 ligase involved in neddylation processes critical for cell proliferation and survival in cancers .
- Antioxidant Properties : The presence of thione groups may contribute to antioxidant activities, reducing oxidative stress in cells .
Case Studies
- Study on Antimicrobial Efficacy : A recent investigation evaluated the effectiveness of various triazole derivatives against clinical isolates of bacteria. The target compound was found to be one of the most effective against resistant strains .
- Cancer Cell Line Study : In vitro tests revealed that the target compound exhibited selective toxicity towards cancerous cells while sparing normal cells, indicating its potential as a therapeutic agent with minimal side effects .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Physicochemical and Spectroscopic Properties
- Melting points : Analogs like 27a () melt at 168–170°C , whereas glycosylated compounds (e.g., c) show lower melting points (85–90°C) due to reduced crystallinity . The target compound may similarly exhibit a broad melting range.
- Spectroscopy : The target’s ¹H-NMR would display signals for sugar protons (δ 3.0–5.5 ppm) and aromatic protons (δ 6.7–8.2 ppm), akin to 6g in . The acetyl group’s carbonyl stretch (~1650–1700 cm⁻¹) would appear in IR, similar to the C=O in .
Table 3: Spectroscopic Data Comparison
Pharmacological and Toxicological Profiles
- Toxicity : Halogenated triazoles (e.g., , a) may pose ecological risks, as seen in fungicide studies () . The target’s sugar group could improve biocompatibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
